Lead naphthenate

Alkyd Resin Coatings Catalytic Drying Paint Formulation

Lead naphthenate (CAS 61790-14-5), the lead salt of naphthenic acids, is a soft, yellowish, semi-transparent resinous material. It is a metal carboxylate soap that serves as a versatile industrial chemical, primarily functioning as an oxidative polymerization catalyst (drier) in alkyd paints and varnishes, and as an extreme pressure (EP) additive in lubricating oils and greases.

Molecular Formula C22H14O4P
Molecular Weight 550 g/mol
CAS No. 61790-14-5
Cat. No. B213222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead naphthenate
CAS61790-14-5
Synonymscobalt naphthenate
lead naphthenate
naphthenic acid
naphthenic acid, lead salt
naphthenic acids
Molecular FormulaC22H14O4P
Molecular Weight550 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Pb+2]
InChIInChI=1S/2C11H8O2.Pb/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
InChIKeyGIWKOZXJDKMGQC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none
Soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Lead Naphthenate CAS 61790-14-5: Industrial-Grade Metal Soap Drier and Extreme Pressure Additive for Paints and Lubricants


Lead naphthenate (CAS 61790-14-5), the lead salt of naphthenic acids, is a soft, yellowish, semi-transparent resinous material [1]. It is a metal carboxylate soap that serves as a versatile industrial chemical, primarily functioning as an oxidative polymerization catalyst (drier) in alkyd paints and varnishes, and as an extreme pressure (EP) additive in lubricating oils and greases [2]. It is also utilized as a wood preservative and insecticide . Unlike many simple metal salts, lead naphthenate exhibits high solubility in non-polar organic solvents such as mineral spirits, toluene, and drying oils, making it a key component in oil-based formulations [3]. The compound is typically supplied in solution form with a specific lead metal content, commonly ranging from 24% to 37%, which is a critical parameter for precise formulation and procurement decisions [4].

Non-polar solvent & oil-based formulation compatibility
Through-drier catalytic function for alkyd coatings
Supplied as solution with specific lead metal content

Lead Naphthenate: Why Generic Substitution with Other Metal Naphthenates Fails in Demanding Applications


Substituting lead naphthenate with a generic alternative like cobalt, manganese, or calcium naphthenate is not straightforward due to its unique, quantifiable mechanistic and performance profile. While cobalt and manganese naphthenates are potent surface driers, they are often insufficient for achieving full-film hardness and adhesion, leading to films that are hard on the surface but soft and tacky underneath [1]. In contrast, lead naphthenate functions as a through-drier, promoting polymerization deep within the coating layer, which is essential for durable, cross-linked films [2]. Furthermore, the synergistic behavior of lead naphthenate in catalyzed systems—where specific ratios with other metals are required to minimize drying time from over 12 hours to less than 2 hours—means that simple one-to-one replacement with another metal naphthenate will drastically alter the reaction kinetics and final product quality [3]. In lubricant applications, its unique tribochemical film-forming mechanism on metallic surfaces under extreme pressure conditions distinguishes it from alternative anti-wear additives, making it irreplaceable in certain high-load formulations without extensive re-engineering [4].

Risk Factor
Lead Naphthenate
Generic Alternative
Through-drying
Promotes polymerization deep within coating for full-film hardness
Surface driers (Co, Mn) leave soft under-layer, compromising film integrity
Synergistic kinetics
Optimized ratio enables production-friendly drying cycle
Single-metal or incorrect ratio results in unacceptably long curing times

Lead Naphthenate Comparative Performance Data: Quantitative Differentiation Against Closest Analogs


Optimized Drier Synergy: Lead Naphthenate Reduces Drying Time to 1.57 Hours vs. 12+ Hours for Single-Component Systems

Lead naphthenate is a critical component in multi-metal drier systems for alkyd resins, enabling a synergistic effect that drastically reduces drying time compared to single-metal catalysts or non-catalyzed controls. A study optimizing the catalytic drying of paints and varnishes compared single-metal naphthenates (lead, cobalt, calcium) against their optimized mixture. The optimal ternary mixture containing 2% total catalyst (including lead naphthenate) achieved a minimum drying time of 1.57 hours [1]. In stark contrast, using any of the catalysts singly yielded significantly higher drying times, with non-optimized or single-catalyst systems reaching values beyond 12 hours—a performance equivalent to non-catalyzed drying [1]. This demonstrates that lead naphthenate's value is not in its standalone drying speed, but in its indispensable contribution to a synergistic combination that is 7.6 times faster than a non-optimized or single-metal approach.

Drying time
Head-to-head
1.57 h (optimized)
>12 h (single-metal)
Enables high-throughput production in alkyd coating lines
In optimized 2% multi-metal catalyst system
Alkyd Resin Coatings Catalytic Drying Paint Formulation

Drier Activity Ratio: Cobalt: Manganese: Lead is 8:1:40 for Equivalent Effect

The relative drying activity of metal naphthenates is not equivalent, and simple molar substitution will lead to either under-catalysis or over-catalysis. An established rule-of-thumb in the coatings industry provides a quantitative activity ratio for the three primary driers: cobalt, manganese, and lead [1]. To achieve the same drying effect, the required amount of lead naphthenate is significantly higher than cobalt or manganese, with a typical activity ratio of approximately 8:1:40 (Cobalt:Manganese:Lead) [1]. This means it takes 40 parts of lead (as metal) to achieve the same drying power as 8 parts of cobalt. Furthermore, the optimal dosage for lead drier in a linseed oil-based formulation is specifically defined as 0.4-0.5% of the oil quality (measured by lead metal) [1]. This contrasts sharply with cobalt, which is used at far lower concentrations.

Drier activity ratio
Reported
Co:Mn:Pb = 8:1:40
Prevents overdosing when substituting metals
Formulation rule-of-thumb; verify in target system
Paint Drier Formulation Science Metal Soap

Film Property Enhancement: Lead-Zirconium-Manganese Combination Deemed "Most Promising" for Alkyd Resin Coatings

The selection of a drier system influences not only drying time but also the final mechanical and protective properties of the cured film. A comprehensive study evaluated the effects of calcium naphthenate and the octoates of cobalt, manganese, lead, and zirconium on a range of alkyd resin film properties, including hardness, adhesion, flexibility, water resistance, acid resistance, and viscosity [1]. The study concluded that a combination of manganese, lead, and zirconium could be used as the most promising drier system for achieving better overall coating properties [1]. This finding explicitly positions a lead-containing combination as superior to other tested combinations (e.g., those centered on cobalt or calcium) for optimizing the final performance of the protective film, not just the speed of its formation.

Coating film properties
Head-to-head
Most promising
Prioritizes film integrity over drying speed alone
Ranking from multi-property comparison; validate in final formulation
Alkyd Resin Coating Properties Drier Combination

Synergistic Catalysis in Polyurethanes: Lead Naphthenate Enables Aliphatic Isocyanate Cure in Synergistic Tin-Lead Catalyst Systems

In specialized catalyst compositions for curing polyaliphatic isocyanate-based polyurethanes, lead naphthenate exhibits a unique synergy with organotin compounds that is not replicated by other metal carboxylates. A patented catalyst composition specifies that lead naphthenate is an essential component, used in a defined weight ratio with a dialkyltin dicarboxylate (e.g., dibutyltin dilaurate) [1]. The claims specify that the catalyst composition consists essentially of 25 to 75 parts by weight of lead naphthenate and 75 to 25 parts by weight of a dialkyltin dicarboxylate, based on 100 parts by weight of the catalyst composition [1]. This specific, narrow compositional window is claimed to be necessary to promote sufficiently rapid cure rates for reaction injection molding (RIM) processes and to produce integral skin foams with improved UV resistance and colorability [1]. The use of lead naphthenate in this context is not interchangeable with other metal driers; it is a specific requirement of the patented synergistic system for achieving the desired cure profile and final article properties in aliphatic polyurethane formulations.

Catalyst composition (PU)
Specification review
25:75 to 75:25 ratio
Patented synergistic requirement for rapid RIM cure
Essential for aliphatic polyurethane integral skin foams
Polyurethane Catalyst Synergistic Composition

Extreme Pressure Performance in Lubricants: Lead Naphthenate Forms Tribochemical Film on Titanium Surfaces for Enhanced Load-Bearing

In the realm of lubricant additives, the performance of lead naphthenate is tied to its specific tribochemical reactivity with metal surfaces. An X-ray Photoelectron Spectroscopy (XPS) study investigated the surface chemical interactions of lead naphthenate, used as an extreme pressure (EP) additive, with titanium and titanium compound surfaces [1]. The study provides direct evidence of a surface bonding and reaction mechanism that forms a protective, load-bearing film [1]. This mechanism is distinct from that of other anti-wear or EP additives. For instance, while other additives may rely on physical adsorption or sulfur-phosphorus chemistry, lead naphthenate's value in protecting highly-loaded, marginally lubricated titanium components stems from its specific ability to form a lead-containing EP film on the friction pair's surface, reducing shear strength and friction coefficient [2].

Extreme pressure film
Analytical context
Lead tribofilm on Ti
Material-specific protection for titanium components
XPS-verified mechanism; distinct from ferrous EP additives
Extreme Pressure Additive Tribochemistry Lubricant Formulation

Lead Naphthenate: Optimal Procurement Scenarios Based on Verified Performance Advantages


High-Throughput Industrial Alkyd Coating Lines Requiring a 1.57-Hour Drying Cycle

This scenario applies to manufacturers of industrial alkyd paints, varnishes, and inks where production line speed is directly tied to the drying time of the coating. The evidence shows that a carefully optimized mixture containing lead naphthenate can achieve a drying time of just 1.57 hours, whereas single-metal or poorly formulated driers lead to drying times exceeding 12 hours [1]. Procuring lead naphthenate for this purpose is not about finding a generic drier, but about sourcing a specific component that enables a 7.6-fold increase in throughput. The procurement decision should focus on a consistent lead metal content (e.g., 24% or 36% Pb) to ensure precise formulation of the 2% catalyst mixture that yields this optimal result [2].

Formulation of High-Durability Alkyd Coatings Requiring Superior Through-Dry and Film Hardness

This scenario is for formulators of protective and decorative coatings where long-term film integrity, adhesion, and resistance to water and acids are paramount. Research indicates that a combination of manganese, lead, and zirconium driers is the most promising system for achieving better overall coating properties compared to cobalt or calcium-based alternatives [3]. Here, lead naphthenate is procured specifically for its function as a through-drier, which complements surface driers like cobalt to ensure the entire film thickness cures uniformly, preventing the soft, tacky under-layer that can lead to premature failure and poor adhesion [4].

Reaction Injection Molding (RIM) of UV-Stable Aliphatic Polyurethane Integral Skin Foams

This is a specialized procurement scenario for manufacturers of molded polyurethane parts (e.g., automotive dashboards, furniture armrests) that require both rapid demolding times and resistance to yellowing from sunlight. The evidence identifies a patented catalyst composition that requires a synergistic mixture of lead naphthenate and a dialkyltin dicarboxylate in a specific 25:75 to 75:25 weight ratio to achieve sufficiently rapid cure rates for the RIM process [5]. A formulator cannot substitute another metal naphthenate into this system; doing so would fall outside the claims of the enabling patent and likely fail to achieve the necessary cure speed or UV stability. Procurement is driven by the need for a specific, high-purity lead naphthenate that performs reliably in this defined catalytic role.

High-Load Lubrication of Titanium-Based Mechanical Components

This scenario targets formulators of specialty lubricants and metalworking fluids for aerospace, medical device manufacturing, or high-performance motorsports involving titanium alloys. The evidence demonstrates that lead naphthenate functions as an extreme pressure (EP) additive by chemically reacting with titanium surfaces to form a protective, friction-reducing film [6]. Unlike conventional EP additives optimized for ferrous metals, lead naphthenate offers a characterized and effective tribochemical mechanism for titanium [6]. Procurement in this context is a material-science driven decision; the user seeks lead naphthenate for its proven ability to enhance load-bearing capacity and prevent seizure in titanium-on-titanium or titanium-on-steel contacts under boundary lubrication conditions.

Application
Selection Property
Validation Focus
Industrial alkyd coating lines
Synergistic catalyst system with consistent lead content
Drying time optimization in production-scale alkyd formulation
High-durability alkyd coatings
Through-drier activity for uniform film cure
Film hardness, adhesion, and resistance after curing
RIM molding of UV-stable polyurethane foams
Synergistic Pb-dialkyltin catalyst composition
Cure speed and UV resistance in RIM integral skin foam process
High-load lubrication of titanium components
Tribochemical EP film formation on titanium surfaces
Load-bearing capacity and friction reduction under boundary lubrication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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